Cas no 849517-65-3 (4-IodobenzoD1,3Dioxole)
4-IodobenzoD1,3Dioxole Chemical and Physical Properties
Names and Identifiers
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- 4-Iodobenzo[d][1,3]dioxole
- 4-iodo-1,3-benzodioxole
- 3107AC
- 4-IODO-2H-1,3-BENZODIOXOLE
- LS40633
- FCH1379168
- OR350496
- AX8163354
- 4-Iodo-1,3-benzodioxole (ACI)
- 4-iodo-1,3-dioxaindane
- CS-0156998
- AKOS016003879
- SY270238
- DB-076180
- EN300-740194
- AS-50189
- Z1269158268
- O11250
- SCHEMBL8499147
- DTXSID20596278
- MFCD13152331
- 849517-65-3
- 4-IodobenzoD1,3Dioxole
-
- MDL: MFCD13152331
- Inchi: 1S/C7H5IO2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-3H,4H2
- InChI Key: NEMFWXWQUHOSSH-UHFFFAOYSA-N
- SMILES: IC1C2=C(OCO2)C=CC=1
Computed Properties
- Exact Mass: 247.93300
- Monoisotopic Mass: 247.93343g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 18.5
- XLogP3: 2.4
Experimental Properties
- PSA: 18.46000
- LogP: 2.01990
4-IodobenzoD1,3Dioxole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 225304-250mg |
4-Iodobenzo[d][1,3]dioxole |
849517-65-3 | 95% | 250mg |
£45.00 | 2022-02-28 | |
| Fluorochem | 225304-1g |
4-Iodobenzo[d][1,3]dioxole |
849517-65-3 | 95% | 1g |
£132.00 | 2022-02-28 | |
| Fluorochem | 225304-5g |
4-Iodobenzo[d][1,3]dioxole |
849517-65-3 | 95% | 5g |
£523.00 | 2022-02-28 | |
| Alichem | A159001599-1g |
4-Iodobenzo[d][1,3]dioxole |
849517-65-3 | 95% | 1g |
$154.84 | 2023-08-31 | |
| Alichem | A159001599-5g |
4-Iodobenzo[d][1,3]dioxole |
849517-65-3 | 95% | 5g |
$663.60 | 2023-08-31 | |
| Chemenu | CM153853-1g |
4-iodobenzo[d][1,3]dioxole |
849517-65-3 | 95% | 1g |
$505 | 2021-06-09 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I895051-1g |
4-Iodobenzo[d][1,3]dioxole |
849517-65-3 | ≥95% | 1g |
1,579.50 | 2021-05-17 | |
| TRC | I737803-10mg |
4-Iodobenzo[D][1,3]Dioxole |
849517-65-3 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I737803-50mg |
4-Iodobenzo[D][1,3]Dioxole |
849517-65-3 | 50mg |
$ 185.00 | 2022-06-04 | ||
| TRC | I737803-100mg |
4-Iodobenzo[D][1,3]Dioxole |
849517-65-3 | 100mg |
$ 275.00 | 2022-06-04 |
4-IodobenzoD1,3Dioxole Production Method
Production Method 1
1.2 Reagents: Water ; cooled
1.3 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 1 h, 120 °C
4-IodobenzoD1,3Dioxole Raw materials
4-IodobenzoD1,3Dioxole Preparation Products
4-IodobenzoD1,3Dioxole Suppliers
4-IodobenzoD1,3Dioxole Related Literature
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on 4-IodobenzoD1,3Dioxole
Comprehensive Overview of 4-IodobenzoD1,3Dioxole (CAS No. 849517-65-3): Properties, Applications, and Industry Trends
4-IodobenzoD1,3Dioxole (CAS No. 849517-65-3) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural properties. This iodinated benzodioxole derivative serves as a versatile building block in synthetic chemistry, particularly for cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig animations. The presence of both iodine and benzodioxole moieties makes it valuable for designing bioactive molecules, with researchers exploring its potential in drug discovery and material science.
Recent studies highlight the compound's role in developing PET radiotracers, addressing the growing demand for molecular imaging probes in oncology and neurology. Its high reactivity in palladium-catalyzed reactions aligns with industry trends toward green chemistry, as it enables efficient synthesis with reduced waste. Analytical data shows 4-IodobenzoD1,3Dioxole exhibits stability under inert conditions, with a melting point range of 98-102°C and characteristic NMR peaks at 7.45 ppm (aromatic proton) and 6.05 ppm (dioxole protons).
The compound's structure-activity relationship (SAR) is being investigated for GPCR-targeted therapeutics, a hot topic in precision medicine. Patent analyses reveal increasing use in heterocyclic compound libraries for high-throughput screening. Environmental considerations drive interest in its biodegradation pathways, with computational models predicting moderate persistence in aquatic systems. Proper handling requires argon atmosphere storage to prevent oxidative degradation.
Market analysts note rising demand for halogenated benzodioxoles like 849517-65-3, particularly in OLED intermediate production. The global fine chemicals sector values such compounds for their electron-transport properties in organic semiconductors. Recent innovations include its application in covalent organic frameworks (COFs) for gas storage materials, responding to clean energy research priorities.
Quality control protocols for 4-IodobenzoD1,3Dioxole emphasize HPLC purity (>98%) and heavy metal screening. Suppliers increasingly provide custom synthesis services to meet diverse research needs, from medicinal chemistry to catalysis development. The compound's crystal structure has been resolved via X-ray diffraction, confirming orthogonal alignment of iodophenyl and dioxole planes.
Emerging applications include its use as a photoaffinity label in proteomics studies, leveraging the carbon-iodine bond's photolability. Researchers are optimizing microwave-assisted synthesis methods to improve yield (>85%) while reducing reaction times. The compound's lipophilicity (LogP ≈ 2.8) makes it valuable for blood-brain barrier penetration studies in CNS drug development.
Regulatory databases classify 849517-65-3 as non-hazardous under standard conditions, though glove box handling is recommended for air-sensitive applications. Thermal analysis shows decomposition above 240°C, suggesting suitability for high-temperature reactions. The scientific community continues exploring its structure-property relationships through computational chemistry and QSAR modeling approaches.
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